2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
Overview
Description
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound with the molecular formula C12H7Cl6N3O. It is known for its unique structure, which includes a furan ring substituted with a vinyl group and a triazine ring substituted with trichloromethyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties.
Biochemical Analysis
Biochemical Properties
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine plays a significant role in biochemical reactions, particularly in photoinitiated polymerization. It interacts with enzymes and proteins involved in these reactions, acting as a catalyst to initiate the polymerization process. The compound’s interaction with biomolecules is primarily through the absorption of light, which leads to the generation of reactive species that can initiate polymerization .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive species upon light absorption can lead to oxidative stress in cells, impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the generation of reactive species upon light absorption. These reactive species can interact with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s triazine ring structure is crucial for its ability to absorb light and generate reactive species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by light exposure, with prolonged exposure leading to the breakdown of the compound and a decrease in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability and function over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively initiate polymerization without causing significant toxicity. At high doses, toxic and adverse effects have been observed, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a photoinitiator. It interacts with enzymes and cofactors that facilitate the generation of reactive species upon light absorption. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, impacting its activity and function. The compound’s localization is crucial for its role in photoinitiated polymerization and its interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the reaction of 5-methylfuran-2-carbaldehyde with trichloromethyl triazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The trichloromethyl groups can be reduced to form dichloromethyl or methyl groups.
Substitution: The trichloromethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Dichloromethyl or methyl derivatives
Substitution: Amino or thiol-substituted triazines
Scientific Research Applications
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is utilized in various fields of scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves the generation of reactive intermediates, such as radicals, upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved include:
Radical Generation: The trichloromethyl groups can generate radicals that initiate polymerization.
Membrane Disruption: The compound can insert into microbial cell membranes, causing disruption and cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(dichloromethyl)-1,3,5-triazine
- 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(methyl)-1,3,5-triazine
- 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(thiol)-1,3,5-triazine
Uniqueness
2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine is unique due to its combination of a furan ring and a triazine ring with trichloromethyl groups. This structure imparts specific chemical reactivity and properties, making it particularly useful as a photoinitiator and in antimicrobial applications .
Properties
IUPAC Name |
2-[2-(5-methylfuran-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl6N3O/c1-6-2-3-7(22-6)4-5-8-19-9(11(13,14)15)21-10(20-8)12(16,17)18/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPKKHCDIAYUSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl6N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695491 | |
Record name | 2-[2-(5-Methylfuran-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156360-76-8 | |
Record name | 2-[2-(5-Methylfuran-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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